

Application Notes and Protocols for 4-(Phenylethynyl)piperidin-4-ol

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Compound of Interest

Compound Name: 4-(Phenylethynyl)piperidin-4-ol

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Abstract

4-(Phenylethynyl)piperidin-4-ol and its derivatives represent a class of compounds with significant potential in drug discovery and development. The piperidine scaffold is a well-established pharmacophore present in numerous approved drugs, and its substitution with a phenylethynyl group at the 4-position, along with a hydroxyl group, offers unique structural and electronic properties for interacting with biological targets.^[1] Recent research has highlighted the potential of related 4-(arylethynyl)piperidine derivatives as potent inhibitors of O-GlcNAcase (OGA), an enzyme implicated in the pathology of neurodegenerative diseases such as Alzheimer's.^[2] This document provides an overview of the synthesis, potential biological applications, and detailed experimental protocols relevant to the study of **4-(Phenylethynyl)piperidin-4-ol** and its analogs.

Biological Significance

The core structure of **4-(phenylethynyl)piperidin-4-ol** makes it a versatile scaffold for targeting a range of biological entities. The piperidine ring is a common motif in medicinal chemistry, known to impart favorable pharmacokinetic properties.^[1] The phenylethynyl group can engage in π -stacking and hydrophobic interactions within protein binding pockets, while the tertiary alcohol at the 4-position can act as a hydrogen bond donor or acceptor.

A significant area of application for structurally related compounds is the inhibition of O-GlcNAcase (OGA), a key enzyme in the O-GlcNAcylation pathway. Dysregulation of this pathway is linked to the hyperphosphorylation of tau protein, a hallmark of Alzheimer's disease. [2] A potent OGA inhibitor with a 4-(arylethynyl)piperidine core has demonstrated significant enzymatic and cellular potency, suggesting that **4-(phenylethynyl)piperidin-4-ol** could serve as a valuable starting point for the design of novel therapeutics for neurodegenerative disorders.[2]

Data Presentation

The following table summarizes the biological activity of a representative 4-(arylethynyl)piperidine derivative, Compound 81, a potent O-GlcNAcase inhibitor.[2] This data is provided as a reference for the potential efficacy of compounds based on the **4-(phenylethynyl)piperidin-4-ol** scaffold.

Compound	Target	IC50 (nM)	EC50 (nM)	Cell Line
81	O-GlcNAcase	4.93 ± 2.05	7.47 ± 3.96	PC12

Caption: In vitro activity of a potent O-GlcNAcase inhibitor with a 4-(arylethynyl)piperidine core. [2]

Experimental Protocols

Protocol 1: Synthesis of 4-(Phenylethynyl)piperidin-4-ol

This protocol describes a general method for the synthesis of **4-(phenylethynyl)piperidin-4-ol** via the addition of a metalated alkyne to a piperidin-4-one precursor. This approach is adapted from methodologies used for the synthesis of similar 4-alkynyl-piperidin-4-ol derivatives.

Materials:

- N-Boc-4-piperidone
- Phenylacetylene
- n-Butyllithium (n-BuLi) in hexanes

- Anhydrous tetrahydrofuran (THF)
- Saturated aqueous ammonium chloride (NH₄Cl) solution
- Ethyl acetate
- Brine
- Anhydrous sodium sulfate (Na₂SO₄)
- Silica gel for column chromatography
- Trifluoroacetic acid (TFA)
- Dichloromethane (DCM)
- Saturated aqueous sodium bicarbonate (NaHCO₃) solution

Procedure:

- Alkylation:
 - To a solution of phenylacetylene in anhydrous THF at -78 °C under a nitrogen atmosphere, add n-BuLi dropwise.
 - Stir the reaction mixture at -78 °C for 30 minutes to form the lithium phenylacetylide.
 - Add a solution of N-Boc-4-piperidone in anhydrous THF to the reaction mixture dropwise.
 - Allow the reaction to warm to room temperature and stir for 12-16 hours.
 - Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
 - Extract the aqueous layer with ethyl acetate (3 x 50 mL).
 - Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

- Purify the crude product by silica gel column chromatography to yield N-Boc-4-hydroxy-4-(phenylethynyl)piperidine.
- Deprotection:
 - Dissolve the N-Boc protected intermediate in DCM.
 - Add TFA dropwise and stir the reaction at room temperature for 2-4 hours.
 - Monitor the reaction by TLC until the starting material is consumed.
 - Carefully neutralize the reaction mixture with saturated aqueous NaHCO₃ solution.
 - Extract the aqueous layer with DCM (3 x 30 mL).
 - Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield **4-(phenylethynyl)piperidin-4-ol**.

Protocol 2: In Vitro O-GlcNAcase Inhibition Assay

This protocol outlines a general procedure for evaluating the inhibitory activity of **4-(phenylethynyl)piperidin-4-ol** against human O-GlcNAcase (hOGA). The assay is based on a fluorogenic substrate.

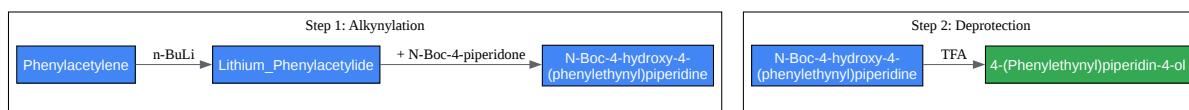
Materials:

- Recombinant human OGA
- 4-Methylumbelliferyl N-acetyl- β -D-glucosaminide (4-MUG)
- Assay buffer (e.g., 50 mM HEPES, 100 mM NaCl, 0.1% BSA, pH 7.4)
- **4-(Phenylethynyl)piperidin-4-ol** (or other test compounds) dissolved in DMSO
- Stop solution (e.g., 0.5 M glycine, pH 10.4)
- 384-well black plates
- Fluorescence plate reader

Procedure:

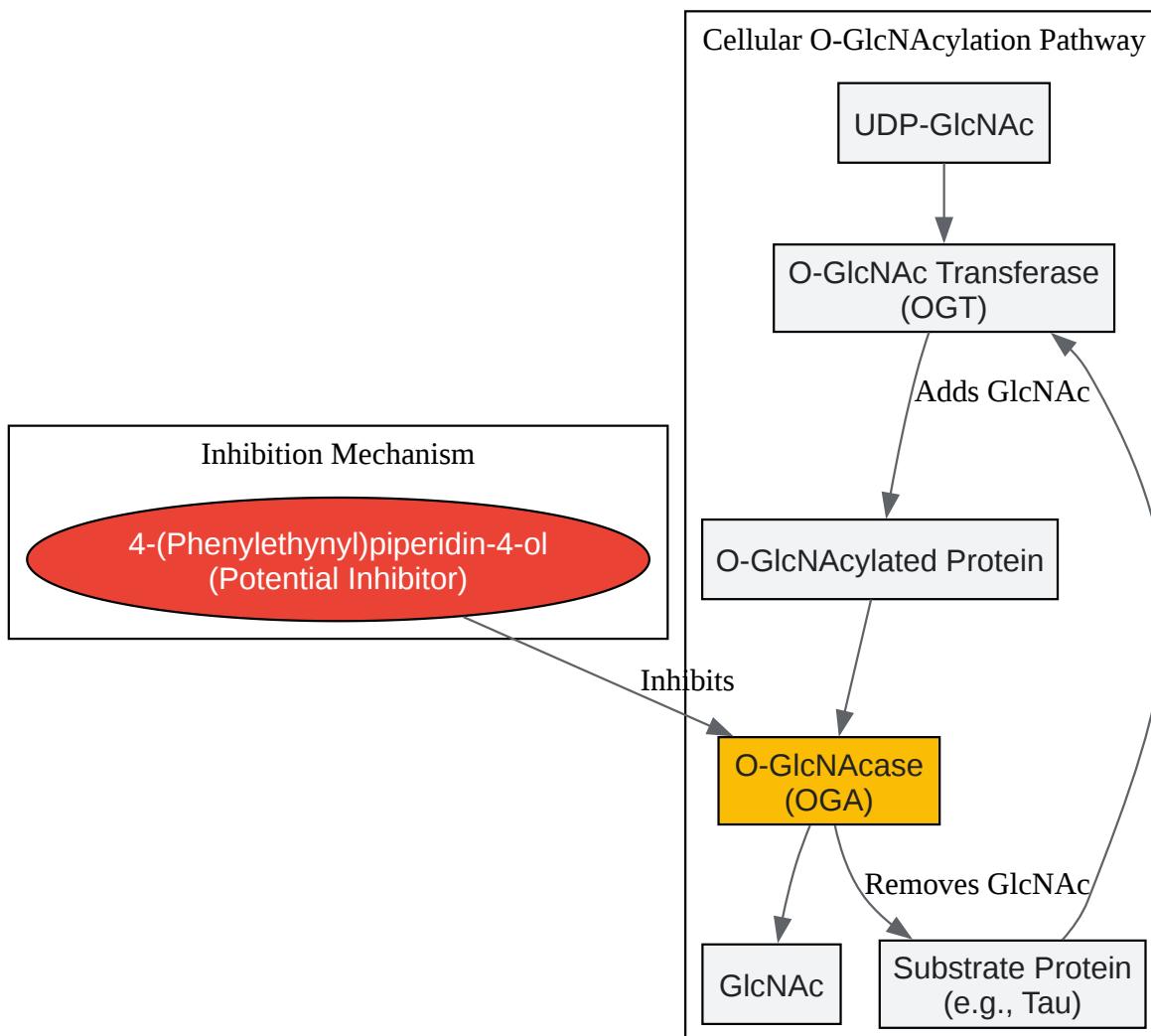
- Add 5 μ L of test compound dilutions in assay buffer to the wells of a 384-well plate.
- Add 5 μ L of hOGA enzyme solution to each well.
- Incubate the plate at room temperature for 15 minutes.
- Initiate the reaction by adding 10 μ L of the 4-MUG substrate solution.
- Incubate the reaction at 37 °C for 30-60 minutes.
- Stop the reaction by adding 20 μ L of the stop solution.
- Measure the fluorescence intensity at an excitation wavelength of 365 nm and an emission wavelength of 445 nm.
- Calculate the percent inhibition for each compound concentration and determine the IC50 value using a suitable data analysis software.

Visualizations



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Caption: Synthetic workflow for **4-(Phenylethynyl)piperidin-4-ol**.



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Caption: Inhibition of O-GlcNAcase by **4-(phenylethynyl)piperidin-4-ol**.

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